REACTION_CXSMILES
|
[C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][C:7]=2[N:8]=1)([OH:3])=[O:2].[CH2:14](O)[CH2:15][CH3:16]>S(=O)(=O)(O)O>[CH2:14]([O:2][C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][C:7]=2[N:8]=1)=[O:3])[CH2:15][CH3:16]
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Name
|
|
Quantity
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12.72 g
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Type
|
reactant
|
Smiles
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C(=O)(O)C=1OC2=C(N1)C=C(C=C2)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is refluxed for 30 hours
|
Duration
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30 h
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing the solid with water
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
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Details
|
This gives n-propyl-5-hydroxybenzoxazole-2carboxylate which is purified by recrystallization from n-propanol/acetone or by HPLC
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Name
|
|
Type
|
|
Smiles
|
C(CC)OC(=O)C=1OC2=C(N1)C=C(C=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |